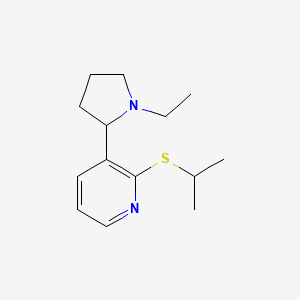
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S It is a derivative of benzene, featuring a bromine atom, a propan-2-yloxy group, and a sulfonyl chloride group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the following steps:
Bromination: The starting material, 2-(propan-2-yloxy)benzene, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The bromine atom can participate in further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
科学的研究の応用
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
類似化合物との比較
Similar Compounds
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-(Propan-2-yloxy)benzene-1-sulfonyl chloride: Lacks the bromine atom at the 5-position.
5-Bromo-2-(methoxy)benzene-1-sulfonyl chloride: Contains a methoxy group instead of a propan-2-yloxy group.
Uniqueness
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.
特性
分子式 |
C9H10BrClO3S |
|---|---|
分子量 |
313.60 g/mol |
IUPAC名 |
5-bromo-2-propan-2-yloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |
InChIキー |
HOGYKGWUVHEPKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


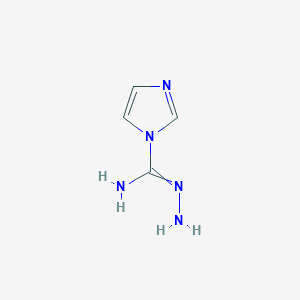

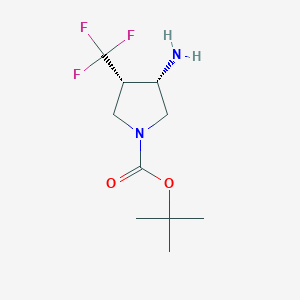
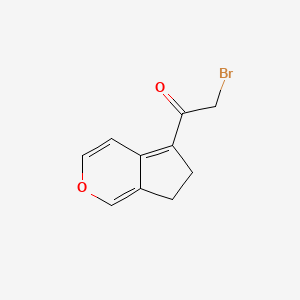
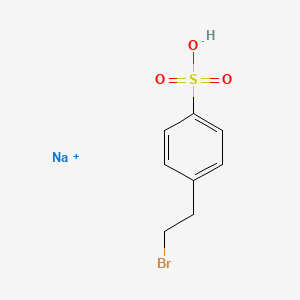
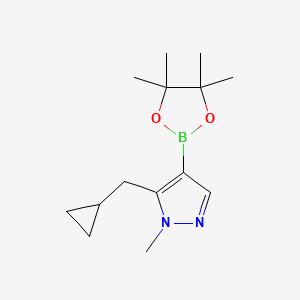
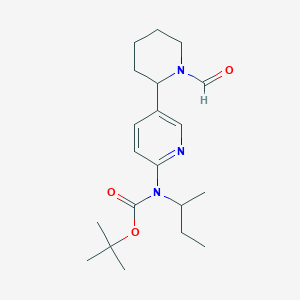
![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
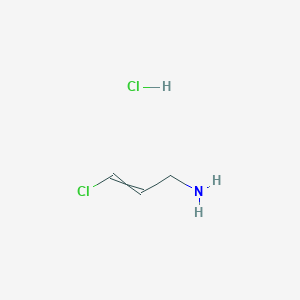
![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
